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Compound of Interest

Compound Name: Hitec

Cat. No.: B13729832

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Hitec reagents
for the efficient extraction of high-quality genomic DNA from various biological samples. The
protocols and data presented herein are intended to guide researchers in obtaining optimal
results for downstream applications in molecular biology, genomics, and drug development.

Introduction

Hitec DNA extraction kits are designed for the rapid and reliable purification of genomic DNA
from a variety of sample types, including blood, tissues, and cultured cells. The technology is
based on the selective binding of DNA to a silica-based membrane in the presence of a specific
salt concentration and pH. This process eliminates the need for hazardous organic extractions
and time-consuming alcohol precipitations, ensuring high yields of pure, intact DNA suitable for
a wide range of downstream applications.

Key Applications:

Polymerase Chain Reaction (PCR) and quantitative PCR (gPCR)

Next-Generation Sequencing (NGS)

Southern Blotting

Cloning and Genotyping

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b13729832?utm_src=pdf-interest
https://www.benchchem.com/product/b13729832?utm_src=pdf-body
https://www.benchchem.com/product/b13729832?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13729832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENGHE

e Pharmacogenomics and Drug Discovery

Performance Data

The performance of Hitec DNA extraction Kits is characterized by high DNA yield and purity
across various sample types. The following tables summarize typical quantitative data obtained
from different starting materials.

Table 1: DNA Yield from Various Sample Types

Sample Type Starting Amount Average DNA Yield (pg)
Human Whole Blood 200 pL 3-10

Mouse Liver Tissue 25 mg 15-30

Human Cheek Cells 1 swab 1-5

Cultured Hela Cells 1 x 106 cells 5-8

Table 2: DNA Purity and Quality

Sample Type A260/A280 Ratio A260/A230 Ratio
Human Whole Blood 1.8-2.0 >2.0
Mouse Liver Tissue 1.8-2.0 >2.0
Human Cheek Cells 1.7-2.0 >1.8
Cultured HelLa Cells 1.8-2.0 >2.0

Experimental Protocols

The following protocols provide a step-by-step guide for DNA extraction from common sample
types. For optimal results, it is recommended to read the entire protocol before starting.

DNA Extraction from Whole Blood
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This protocol is designed for the purification of genomic DNA from 200 pL of fresh or frozen
whole blood treated with anticoagulants such as EDTA or citrate.

Materials:

» Hitec Blood DNA Extraction Kit (Lysis Buffer, Binding Buffer, Wash Buffer 1, Wash Buffer 2,
Elution Buffer)

e Microcentrifuge tubes (1.5 mL and 2 mL)

» Pipette and sterile, filter-barrier pipette tips

» Microcentrifuge capable of at least 10,000 x g
» Water bath or heat block at 56°C

» Ethanol (96-100%)

e Proteinase K

Protocol:

o Sample Preparation: Pipette 20 pL of Proteinase K into a 1.5 mL microcentrifuge tube. Add
200 pL of whole blood sample to the tube.

e Lysis: Add 200 pL of Lysis Buffer to the sample. Mix thoroughly by vortexing for 15 seconds.
Incubate at 56°C for 10 minutes to ensure complete lysis.

» Binding: Add 200 pL of Binding Buffer to the lysate. Mix thoroughly by vortexing.
e Column Preparation: Place a Hitec spin column into a 2 mL collection tube.

o Load Sample: Carefully transfer the entire lysate to the spin column. Centrifuge at 10,000 x g
for 1 minute. Discard the flow-through and place the spin column back into the same
collection tube.

o First Wash: Add 500 uL of Wash Buffer 1 to the spin column. Centrifuge at 10,000 x g for 1
minute. Discard the flow-through.
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e Second Wash: Add 500 pL of Wash Buffer 2 (with ethanol added) to the spin column.
Centrifuge at 10,000 x g for 3 minutes to dry the membrane completely.

e Elution: Place the spin column into a clean 1.5 mL microcentrifuge tube. Add 50-100 pL of
Elution Buffer directly to the center of the silica membrane. Incubate at room temperature for
1 minute.

o Collect DNA: Centrifuge at 10,000 x g for 1 minute to elute the purified DNA.

o Storage: The purified DNA can be used immediately or stored at -20°C for long-term use.

DNA Extraction from Animal Tissue

This protocol is suitable for the purification of genomic DNA from up to 25 mg of fresh or frozen
animal tissue.

Materials:

» Hitec Tissue DNA Extraction Kit (Lysis Buffer T, Binding Buffer T, Wash Buffer 1, Wash Buffer
2, Elution Buffer)

e Microcentrifuge tubes (1.5 mL and 2 mL)

» Pipette and sterile, filter-barrier pipette tips

» Microcentrifuge capable of at least 10,000 x g
e Thermomixer or water bath at 56°C

e Ethanol (96-100%)

e Proteinase K

 Sterile scalpel or scissors

Protocol:

o Sample Preparation: Excise a small piece of tissue (up to 25 mg) and place itin a 1.5 mL
microcentrifuge tube. For frozen tissue, do not thaw before starting.
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e Lysis: Add 180 puL of Lysis Buffer T and 20 pL of Proteinase K to the tissue sample. Mix by
vortexing and incubate at 56°C in a shaking water bath or thermomixer until the tissue is
completely lysed (1-3 hours).

e Binding: Add 200 pL of Binding Buffer T to the lysate. Mix thoroughly by vortexing.
e Column Preparation: Place a Hitec spin column into a 2 mL collection tube.

e Load Sample: Transfer the lysate to the spin column. Centrifuge at 10,000 x g for 1 minute.
Discard the flow-through.

o First Wash: Add 500 uL of Wash Buffer 1 to the spin column. Centrifuge at 10,000 x g for 1
minute. Discard the flow-through.

e Second Wash: Add 500 pL of Wash Buffer 2 (with ethanol added) to the spin column.
Centrifuge at 10,000 x g for 3 minutes.

o Elution: Place the spin column into a clean 1.5 mL microcentrifuge tube. Add 50-100 pL of
Elution Buffer to the center of the membrane. Incubate for 1 minute at room temperature.

e Collect DNA: Centrifuge at 10,000 x g for 1 minute.
o Storage: Store the purified DNA at -20°C.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for DNA extraction and a
conceptual signaling pathway where the extracted DNA can be utilized for downstream
analysis.
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Caption: General workflow for genomic DNA extraction using Hitec spin-column technology.
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Caption: Conceptual pathway for genetic analysis using DNA purified with Hitec reagents.

Troubleshooting

For troubleshooting common issues such as low DNA yield or purity, please refer to the
detailed troubleshooting guide included with your Hitec DNA extraction kit. Ensure that all
buffers are prepared correctly, especially the addition of ethanol to the Wash Buffer, and that all
centrifugation steps are performed as indicated.
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Ordering Information

For a complete list of Hitec DNA extraction kits and related products, please visit our website or
contact your local distributor.

Disclaimer: The protocols and data presented in this document are for guidance purposes.
Optimal results may require some optimization based on specific experimental conditions and
sample types.

 To cite this document: BenchChem. [Application Notes and Protocols for DNA Extraction
using Hitec Reagents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13729832#using-hitec-reagents-for-dna-extraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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